molecular formula C15H13ClN4O4S B12181591 N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2-chlorobenzamide

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2-chlorobenzamide

Cat. No.: B12181591
M. Wt: 380.8 g/mol
InChI Key: WXWZBFTUGMPPTC-UHFFFAOYSA-N
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Description

Introduction to N-{2-[(2,1,3-Benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2-chlorobenzamide

Historical Context of Benzoxadiazole-Sulfonamide Hybrid Compounds

The development of benzoxadiazole-sulfonamide hybrids traces back to early 20th-century sulfa drug research, where sulfonamide groups first demonstrated antimicrobial properties. Modern hybridization strategies emerged through systematic structure-activity relationship studies, particularly after 2015 when researchers began combining sulfonamides with heterocyclic systems to enhance pharmacokinetic profiles.

Key historical milestones include:

  • 1930s : Discovery of sulfanilamide's antibacterial properties
  • 2015-2020 : Intensive development of two-component sulfonamide hybrids
  • 2020s : Rational design of benzoxadiazole-containing sulfonamides for enhanced target selectivity

These hybrids leverage sulfonamide's hydrogen-bonding capacity and benzoxadiazole's π-deficient aromatic system for improved receptor binding.

Structural Significance of the Benzoxadiazole and 2-Chlorobenzamide Moieties

Benzoxadiazole System

The 2,1,3-benzoxadiazole core (C₆H₄N₂O) contributes:

  • Strong electron-withdrawing character ($$E_{LUMO} = -1.8 \, \text{eV}$$)
  • Planar aromatic structure facilitating π-π stacking interactions
  • Metabolic stability through oxidative resistance
2-Chlorobenzamide Component

The 2-chlorobenzamide group (C₇H₅ClNO) provides:

  • Ortho-chloro substitution enhancing hydrophobic interactions
  • Amide functionality for hydrogen-bond donor/acceptor capability
  • Conformational rigidity through restricted bond rotation

The sulfonamide linker (-SO₂NH-) acts as a versatile spacer, enabling optimal spatial arrangement of these moieties.

Scope of Academic Research on Sulfonamide-Functionalized Heterocycles

Recent studies demonstrate four primary research directions:

Research Focus Key Findings Representative Studies
Synthetic Methodologies Microwave-assisted coupling improves yields
Biological Activities Enhanced kinase inhibition profiles
Computational Modeling DFT studies predict charge transfer complexes
Material Science Apps Nonlinear optical material development

Particular interest surrounds the compound's potential as:

  • Sodium channel modulators (Nav1.7 inhibition)
  • Acetylcholinesterase inhibitors
  • Antimicrobial agents through folate pathway disruption

Current research emphasizes structure-activity optimization through systematic substitution patterns at both aromatic systems and the ethylamino linker. Advanced characterization techniques including X-ray crystallography ($$R_{factor} < 0.05$$) and 2D NMR spectroscopy have been critical in elucidating its three-dimensional conformation.

Properties

Molecular Formula

C15H13ClN4O4S

Molecular Weight

380.8 g/mol

IUPAC Name

N-[2-(2,1,3-benzoxadiazol-4-ylsulfonylamino)ethyl]-2-chlorobenzamide

InChI

InChI=1S/C15H13ClN4O4S/c16-11-5-2-1-4-10(11)15(21)17-8-9-18-25(22,23)13-7-3-6-12-14(13)20-24-19-12/h1-7,18H,8-9H2,(H,17,21)

InChI Key

WXWZBFTUGMPPTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCNS(=O)(=O)C2=CC=CC3=NON=C32)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2-chlorobenzamide typically involves multiple steps, starting with the preparation of the benzoxadiazole ring. The benzoxadiazole ring can be synthesized through the cyclization of o-nitroaniline with sulfuric acid and sodium nitrite. The resulting benzoxadiazole is then reacted with chlorosulfonic acid to introduce the sulfonyl group.

In the next step, the sulfonylated benzoxadiazole is reacted with ethylenediamine to form the intermediate compound, which is then coupled with 2-chlorobenzoyl chloride under basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2-chlorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The chlorobenzamide moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted benzamides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted benzamides.

Scientific Research Applications

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2-chlorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.

    Biology: Employed in the study of cellular processes, including glucose uptake and metabolism.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and sensors due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxadiazole ring acts as a fluorescent moiety, allowing researchers to track its binding and activity within biological systems. The sulfonyl group enhances its solubility and reactivity, facilitating its interaction with target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related 2-chlorobenzamide derivatives, emphasizing synthesis, physicochemical properties, and substituent effects.

Physicochemical and Electronic Properties

  • Melting Points: Derivatives with rigid substituents (e.g., imidazolidinone , spirocyclic systems ) exhibit higher melting points (216–246°C), likely due to crystalline packing efficiency. In contrast, triazole-containing analogs (e.g., 78g ) melt at lower temperatures (125–126°C), reflecting reduced crystallinity.
  • Halogen substituents: Bromine in and chlorine in the target compound may engage in halogen bonding, influencing receptor binding. Sulfonamide vs. Carbamothioyl: Sulfonamides (target compound, ) are more polar and acidic (pKa ~1–2) than carbamothioyl groups (pKa ~8–10), affecting solubility and membrane permeability .

Structural Insights from Crystallography and NQR

  • Crystal Packing: N-(Phenyl)-2-chlorobenzamide (analog) adopts a tetragonal lattice (P4₃) with a C(S)-C(O) bond length of 1.504 Å, slightly elongated compared to non-chlorinated analogs (1.492 Å), indicating moderate electronic perturbation .
  • 35Cl NQR Frequencies : Chlorine in 2-chlorobenzamide derivatives exhibits frequencies (~34–36 MHz) sensitive to adjacent substituents. Alkyl groups lower frequencies, while aryl/chloroalkyl groups increase them, suggesting the benzoxadiazole sulfonyl group in the target compound may elevate Cl NQR frequencies .

Biological Activity

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2-chlorobenzamide, a compound with the CAS number 1010913-51-5, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C21H18N4O4S
  • Molecular Weight : 422.46 g/mol
  • CAS Number : 1010913-51-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the benzoxadiazole moiety and subsequent sulfonamide linkage. Various methods have been explored to optimize yield and purity.

Anticancer Activity

Recent studies indicate that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

CompoundCell LineGI50 (μM)Mechanism of Action
This compoundA498 (renal cancer)5.24Inhibition of cell proliferation
N-{2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide}CCRF-CEM (leukemia)3.15Induction of apoptosis

The compound's mechanism appears to involve the inhibition of critical signaling pathways associated with cell growth and survival.

Antimicrobial Activity

Research has also suggested that related benzamide derivatives exhibit antimicrobial properties. The presence of the benzoxadiazole and sulfonamide groups may enhance the compound's ability to disrupt bacterial cell walls or inhibit essential enzymes.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the molecular structure significantly influence biological activity. For example:

  • Substitution on the Benzene Ring : Chlorine substitution at specific positions can enhance cytotoxicity.
  • Sulfonamide Linkage : The sulfonamide group is crucial for maintaining biological activity and enhancing solubility.

Case Studies

Case Study 1: Antitumor Efficacy
A study conducted on a series of benzoxadiazole derivatives showed that compounds with similar structures to this compound exhibited broad-spectrum antitumor activity against various human cancer cell lines, including breast and lung cancers. The lead compound demonstrated a mean GI50 value of 4.56 μM across multiple assays.

Case Study 2: Mechanistic Insights
In vitro assays indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways. This was confirmed by flow cytometry analyses showing increased sub-G1 populations in treated cells compared to controls.

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